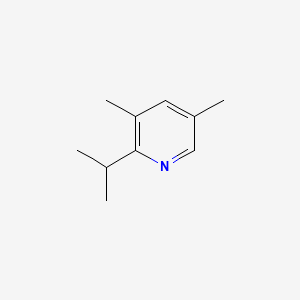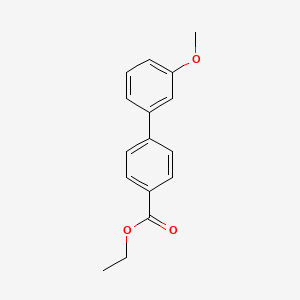
Isobyakangelicol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobyakangelicol, also known as Anhydrobyakangelicin, is a coumarin that can be found in the roots of Angelica dahurica . It has been found to inhibit the growth of HeLa and HepG2 cells, with IC50s of 70.04 μM and 17.97 μM .
Molecular Structure Analysis
Isobyakangelicol has a molecular weight of 316.31 and a molecular formula of C17H16O6 . The structure of Isobyakangelicol includes a coumarin core, which is a benzopyrone, that is, a molecule containing a benzene ring fused to a pyrone ring .Physical And Chemical Properties Analysis
Isobyakangelicol is a colorless crystalline solid . It has a molecular weight of 316.31 and a molecular formula of C17H16O6 .Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibitory Activities : A study by Seo et al. (2013) explored the cholinesterase inhibitory activities of various coumarins, including Isobyakangelicol, extracted from the roots of Angelica dahurica. They found that these compounds possessed inhibitory effects against human acetylcholinesterase and butylcholinesterase, which could have implications for treating diseases like Alzheimer's (Seo et al., 2013).
Effects on Cytochrome P450 3A4 : Another compound closely related to Isobyakangelicol, Byakangelicin, was studied by Yang et al. (2011) for its effects on cytochrome P450 3A4 in human hepatocytes. This research is relevant because it shows the potential interaction of Isobyakangelicol with drug metabolism pathways (Yang et al., 2011).
Tissue Distribution in Rats : Zhang et al. (2019) conducted a study on the tissue distribution of various coumarins, including Isobyakangelicol, in rats. This research provides insights into how Isobyakangelicol and similar compounds are distributed and metabolized in the body (Zhang et al., 2019).
Reactions with Nitrogen-containing Reagents : Murayama et al. (1970) investigated the reactions of Byakangelicol, a compound structurally related to Isobyakangelicol, with nitrogen-containing reagents. This study provides valuable chemical insights that could be applicable to Isobyakangelicol as well (Murayama et al., 1970).
Furocoumarin Glucosides Study : Thastrup and Lemmich (1983) isolated and characterized new furocoumarin glycosides, including Isobyakangelicol, from Angelica archangelica. This research adds to the understanding of the chemical nature and potential applications of Isobyakangelicol (Thastrup & Lemmich, 1983).
Eigenschaften
IUPAC Name |
4-methoxy-9-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-9(2)12(18)8-22-17-15-11(6-7-21-15)14(20-3)10-4-5-13(19)23-16(10)17/h4-7,9H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJATVZZLSOXTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobyakangelicol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

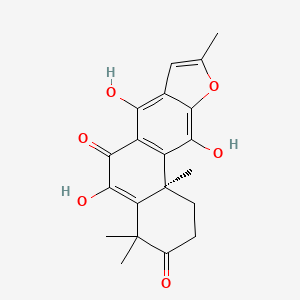

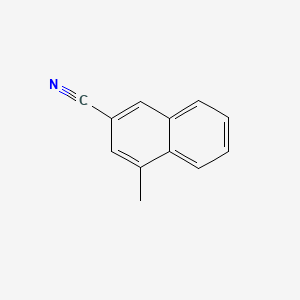
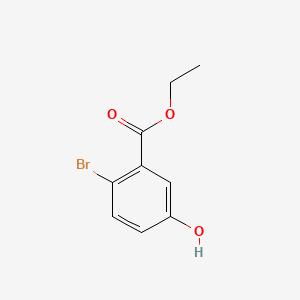
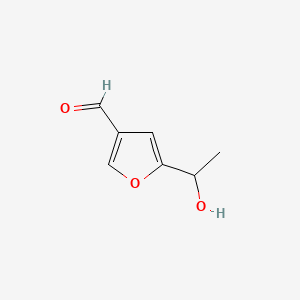
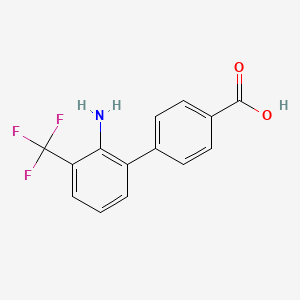
![2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride](/img/structure/B600133.png)

![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B600137.png)
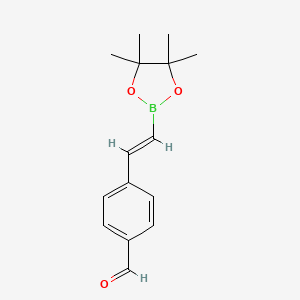
![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B600143.png)
